molecular formula C21H26N2O3S B2491579 4-(benzenesulfonyl)-N-(3-phenylpropyl)piperidine-1-carboxamide CAS No. 1704610-27-4

4-(benzenesulfonyl)-N-(3-phenylpropyl)piperidine-1-carboxamide

Cat. No.: B2491579
CAS No.: 1704610-27-4
M. Wt: 386.51
InChI Key: FKASWYXGSSLXER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(benzenesulfonyl)-N-(3-phenylpropyl)piperidine-1-carboxamide is a useful research compound. Its molecular formula is C21H26N2O3S and its molecular weight is 386.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Evaluation

N-(3-phenylpropyl)-4-(phenylsulfonyl)piperidine-1-carboxamide derivatives have been synthesized and evaluated for various biological activities. For example, derivatives have been investigated for their potential as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in neurodegenerative diseases such as Alzheimer's. These compounds were synthesized through a series of reactions starting from ethyl piperidine-4-carboxylate, leading to N'-[(alkyl/aryl)sulfonyl]-1-(phenylsulfonyl)piperidine-4-carbohydrazides. Their enzyme inhibition activities were confirmed through in vitro screenings and molecular docking studies to understand their binding interactions with AChE and BChE human proteins (Khalid et al., 2014).

Antiviral Research

In antiviral research, N-phenyl piperidine analogs, particularly those modified at the 3-carboxamide position, have shown significant potency against wild-type HIV-1 and a range of NNRTI-resistant mutant viruses. This research has led to the identification of specific analogs with very potent activity, providing insights into synthesis, structure-activity relationships, and the potential for novel treatments against resistant strains of HIV (Tang et al., 2010).

Enzyme Inhibition for Disease Treatment

Further exploration into enzyme inhibition for therapeutic applications has led to the discovery of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives as potent anti-acetylcholinesterase agents. Modifications in the benzamide moiety, such as introducing bulky groups, have been found to significantly enhance activity. These findings underline the role of structural optimization in developing more effective inhibitors for conditions like Alzheimer's disease (Sugimoto et al., 1990).

Chemical Synthesis and Catalysis

The compound and its derivatives have also been explored in the context of chemical synthesis and catalysis. For instance, l-piperazine-2-carboxylic acid-derived N-formamides, which bear structural similarities to the compound , have been developed as highly enantioselective Lewis basic catalysts for the hydrosilylation of N-aryl imines. This research highlights the potential of these compounds in facilitating highly selective and efficient chemical transformations (Wang et al., 2006).

Properties

IUPAC Name

4-(benzenesulfonyl)-N-(3-phenylpropyl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O3S/c24-21(22-15-7-10-18-8-3-1-4-9-18)23-16-13-20(14-17-23)27(25,26)19-11-5-2-6-12-19/h1-6,8-9,11-12,20H,7,10,13-17H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKASWYXGSSLXER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1S(=O)(=O)C2=CC=CC=C2)C(=O)NCCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.